molecular formula C35H48N8O11S B8060827 (1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone

(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone

Cat. No. B8060827
M. Wt: 788.9 g/mol
InChI Key: KPKZJLCSROULON-HPGKBWJOSA-N
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Description

Very toxic polypeptide isolated mainly from AMANITA phalloides (Agaricaceae) or death cup;  causes fatal liver, kidney and CNS damage in mushroom poisoning;  used in the study of liver damage.

Mechanism of Action

IN CONTRAST TO NORMAL LIVER CELLS, AS-30D RAT HEPATOMA CELLS ARE INSENSITIVE TO PHALLOIDIN. HEPATOMA CELLS APPARENTLY DO NOT CONSUME THE TOXIN AS DO NORMAL LIVER CELLS.
TOLERATED DOSES OF PHALLOIDIN PROTECT MICE AGAINST LETHAL DOSES OF PHALLOIDIN. RESISTANCE IS CONFERRED BY THE 1/10 LD95 OF PHALLOIDIN AND SETS IN AT ABOUT 8 HOURS AFTER PRETREATMENT.
WITHIN 1 HOUR OF EXPOSURE OF PRIMARY CULTURES OF ADULT RAT HEPATOCYTES TO PHALLOIDIN AT 50 MUG/ML, 60-70% OF THE CELLS WERE DEAD (TRYPAN BLUE-STAINABLE). THERE WAS NO LOSS OF VIABILITY OF THE SAME CELLS EXPOSED TO PHALLOIDIN IN CULTURE MEDIUM DEVOID OF CA2+. INITIALLY PHALLOIDIN INTERACTS IN A CA2+-INDEPENDENT PROCESS WITH CELL MEMBRANE-ASSOCIATED ACTIN. THE 2ND STEP IS A CA2+-DEPENDENT PROCESS THAT MOST LIKELY REPRESENTS AN INCREASED INFLUX OF CA2+ ACROSS A COMPROMISED CELL MEMBRANE PERMEABILITY BARRIER AND DOWN THE STEEP CONCENTRATION GRADIENT THAT EXISTS BETWEEN THE OUTSIDE AND INSIDE OF THE CELL. THESE RESULTS STRENGTHEN THE HYPOTHESIS THAT DISTURBANCES IN CA2+ HOMEOSTASIS ARE INDUCED IN VIVO.
PHALLOIDIN ADMINISTERED TO MALE RATS FOR 7 DAYS (500 MUG/KG/DAY) INCREASED THE MEAN HEPATIC CONTENT OF FILAMENTOUS ACTIN. BOTH BILE FLOW AND BILE ACID EXCRETION DIMINISHED PROPORTIONALLY. MICROFILAMENTS MAY INFLUENCE THE PERMEABILITY OF TIGHT JUNCTIONS BETWEEN HEPATOCYTES. BILE CONSTITUENTS MIGHT REFLUX FROM THE CANALICULUS TO THE INTERCELLULAR SPACE IN PHALLOIDIN-INDUCED CHOLESTASIS.

properties

IUPAC Name

(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48N8O11S/c1-15-27(47)38-22-10-20-19-7-5-6-8-21(19)41-33(20)55-13-24(34(53)43-12-18(46)9-25(43)31(51)37-15)40-32(52)26(17(3)45)42-28(48)16(2)36-30(50)23(39-29(22)49)11-35(4,54)14-44/h5-8,15-18,22-26,41,44-46,54H,9-14H2,1-4H3,(H,36,50)(H,37,51)(H,38,47)(H,39,49)(H,40,52)(H,42,48)/t15-,16-,17-,18-,22-,23-,24-,25-,26+,35?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKZJLCSROULON-HPGKBWJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)(CO)O)C)[C@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48N8O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [MSDSonline]
Record name Phalloidin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6606
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

SOLUBILITY IN WATER: O.5% AT 0 °C; MUCH MORE SOLUBLE IN HOT WATER; FREELY SOLUBLE IN METHANOL, ETHANOL, BUTANOL, PYRIDINE /HEXAHYDRATE/
Details The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 932
Record name PHALLOIDIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3524
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

IN CONTRAST TO NORMAL LIVER CELLS, AS-30D RAT HEPATOMA CELLS ARE INSENSITIVE TO PHALLOIDIN. HEPATOMA CELLS APPARENTLY DO NOT CONSUME THE TOXIN AS DO NORMAL LIVER CELLS., TOLERATED DOSES OF PHALLOIDIN PROTECT MICE AGAINST LETHAL DOSES OF PHALLOIDIN. RESISTANCE IS CONFERRED BY THE 1/10 LD95 OF PHALLOIDIN AND SETS IN AT ABOUT 8 HOURS AFTER PRETREATMENT., WITHIN 1 HOUR OF EXPOSURE OF PRIMARY CULTURES OF ADULT RAT HEPATOCYTES TO PHALLOIDIN AT 50 MUG/ML, 60-70% OF THE CELLS WERE DEAD (TRYPAN BLUE-STAINABLE). THERE WAS NO LOSS OF VIABILITY OF THE SAME CELLS EXPOSED TO PHALLOIDIN IN CULTURE MEDIUM DEVOID OF CA2+. INITIALLY PHALLOIDIN INTERACTS IN A CA2+-INDEPENDENT PROCESS WITH CELL MEMBRANE-ASSOCIATED ACTIN. THE 2ND STEP IS A CA2+-DEPENDENT PROCESS THAT MOST LIKELY REPRESENTS AN INCREASED INFLUX OF CA2+ ACROSS A COMPROMISED CELL MEMBRANE PERMEABILITY BARRIER AND DOWN THE STEEP CONCENTRATION GRADIENT THAT EXISTS BETWEEN THE OUTSIDE AND INSIDE OF THE CELL. THESE RESULTS STRENGTHEN THE HYPOTHESIS THAT DISTURBANCES IN CA2+ HOMEOSTASIS ARE INDUCED IN VIVO., PHALLOIDIN ADMINISTERED TO MALE RATS FOR 7 DAYS (500 MUG/KG/DAY) INCREASED THE MEAN HEPATIC CONTENT OF FILAMENTOUS ACTIN. BOTH BILE FLOW AND BILE ACID EXCRETION DIMINISHED PROPORTIONALLY. MICROFILAMENTS MAY INFLUENCE THE PERMEABILITY OF TIGHT JUNCTIONS BETWEEN HEPATOCYTES. BILE CONSTITUENTS MIGHT REFLUX FROM THE CANALICULUS TO THE INTERCELLULAR SPACE IN PHALLOIDIN-INDUCED CHOLESTASIS.
Details ELIAS E ET AL; PHALLOIDIN-INDUCED CHOLESTASIS: A MICROFILAMENT-MEDIATED CHANGE IN JUNCTIONAL COMPLEX PERMEABILITY; PROC NATL ACAD SCI USA 77(4) 2229 (1980)
Record name PHALLOIDIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3524
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone

CAS RN

17466-45-4
Record name Phalloidin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.697
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHALLOIDIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3524
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

MAXIMUM ABSORPTION (WATER): 295 NM (E= 0.597, 1%, 1 CM); MELTING POINT: 280-282 °C /HEXAHYDRATE/
Details The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 932
Record name PHALLOIDIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3524
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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